

DBCO-Iridium Catalyst: A Technical Guide to Fundamental Properties and Applications

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Compound of Interest

Compound Name: DBCO Ir catalyst

Cat. No.: B12384995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of the DBCO-Iridium catalyst, a key reagent in the field of bioorthogonal chemistry and proximity-based labeling. This document details its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its utility in advanced biological research and drug development.

Core Properties

The DBCO-Iridium catalyst is a complex molecule that combines the highly reactive dibenzocyclooctyne (DBCO) moiety with a transition metal iridium core. This unique structure underpins its utility in facilitating specific chemical reactions within complex biological environments.^[1]

Physicochemical Characteristics

The catalyst's properties are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	2695594-15-9	[1][2]
Molecular Formula	C ₆₁ H ₄₂ F ₁₀ IrN ₇ O ₇	[1][2]
Molecular Weight	1367.23 g/mol	
Exact Mass	1367.2615	
Appearance	Light yellow to yellow solid powder	
Solubility	Soluble in DMSO	
Storage	4°C, sealed storage, away from moisture	

Structural Information

The catalyst's structure incorporates a DBCO group, which is well-known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of copper-free click chemistry. The iridium core acts as a photocatalyst, capable of absorbing light and promoting energy transfer.

Synthesis and Formulation

The synthesis of a DBCO-Iridium catalyst is a multi-step process involving the initial synthesis of an acid-bearing iridium catalyst, followed by its conjugation to a DBCO moiety.

Synthesis of the DBCO-Iridium Catalyst

The following protocol is based on the synthesis described in patent WO2021174035A1.

Step 1: Synthesis of the Acid-Bearing Iridium Catalyst

- A round-bottomed flask is charged with 3-(4'-methyl-[2,2'-bipyridin]-4-yl)propanoic acid and Ir[dF(CF₃)ppy]₂MeCN₂ PF₆.
- Acetonitrile/water (4:1) is added, and the reaction mixture is stirred at 70°C for 16 hours.

- The resulting solution is concentrated under reduced pressure to yield a yellow solid.
- The crude product is purified by flash column chromatography (silica gel, 0-10% MeOH/DCM) to provide the desired acid-bearing Iridium catalyst (55% yield).

Step 2: Coupling of DBCO

- The acid-bearing Iridium catalyst is dissolved in dichloromethane (CH_2Cl_2) in a vial wrapped in black tape to protect it from light.
- The solution is cooled to 0°C before the addition of trifluoroacetic acid.
- The reaction mixture is warmed to room temperature and stirred until completion, monitored by TLC and HRMS.
- The resulting Iridium catalyst-trifluoroacetic acid salt is then dissolved in DMF.
- Diisopropylethylamine is added, followed by DBCO-NHS ester (2 equivalents).
- The solution is stirred in the dark for 3 hours.
- Upon completion, the reaction mixture is directly purified by flash column chromatography (C18, 5-95% MeCN/ H_2O) to provide the final DBCO-Iridium catalyst as a yellow solid (91% yield).

Stock Solution Preparation

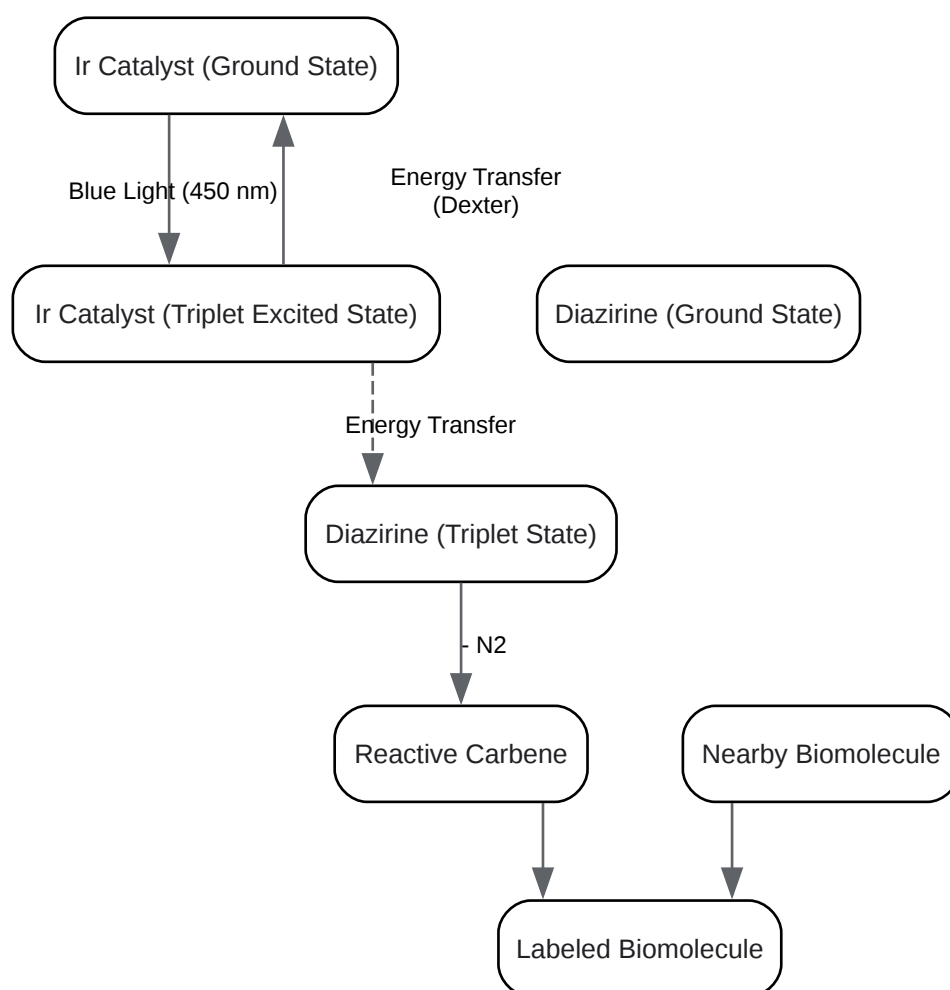
For experimental use, a stock solution of the DBCO-Iridium catalyst is typically prepared in DMSO. To enhance solubility, the tube can be heated to 37°C and sonicated. Stock solutions should be stored in aliquots at -20°C for use within one month or at -80°C for use within six months to prevent degradation from repeated freeze-thaw cycles.

Mechanism of Action and Applications

The DBCO-Iridium catalyst functions as a photocatalyst in proximity-based labeling applications. Its primary mechanism involves the activation of a labeling agent, such as a diazirine, through Dexter energy transfer.

Photocatalytic Activation

The iridium core of the catalyst possesses a large extinction coefficient at the wavelength of blue light (e.g., 450 nm), allowing for efficient light absorption. Upon photoexcitation, the catalyst undergoes intersystem crossing to a triplet excited state. This excited state can then transfer its energy to a nearby protein labeling agent, like a diazirine. This energy transfer promotes the diazirine to its triplet state, which then eliminates nitrogen gas to form a highly reactive carbene. This carbene can then covalently react with nearby biomolecules.

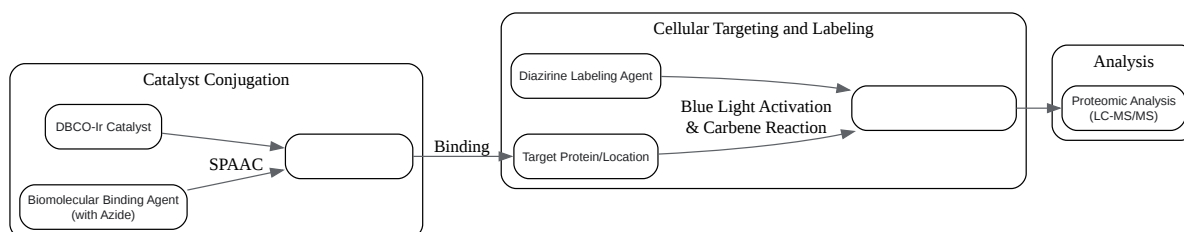


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Photocatalytic activation of a diazirine labeling agent.

Proximity-Based Labeling Workflow

The DBCO moiety allows for the catalyst to be conjugated to a biomolecular binding agent (e.g., a small molecule ligand or an antibody) via copper-free click chemistry. This enables the targeted delivery of the catalyst to a specific protein or cellular location.



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References

- 1. DBCO Ir catalyst | Others 15 | 2695594-15-9 | Invivochem [invivochem.com]
- 2. glpbio.com [glpbio.com]
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